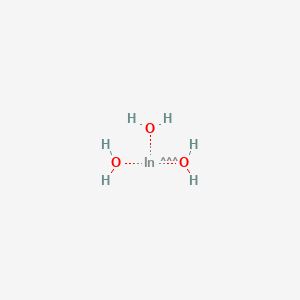

Indium(III) hydroxide

Description

Properties

InChI |

InChI=1S/In.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFWDTJZHRDHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6InO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.864 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20661-21-6 | |

| Record name | Indium hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Core Synthesis Principle: Hydrolysis and Precipitation

An In-Depth Technical Guide to the Synthesis of Indium(III) Hydroxide from Indium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, In(OH)₃, from indium nitrate, In(NO₃)₃. This compound is a critical precursor for the production of indium(III) oxide (In₂O₃), a material widely used in semiconductors, transparent conductive oxides for displays and solar cells, batteries, and ceramics.[1][2] Understanding and controlling the synthesis of In(OH)₃ is paramount for tailoring the properties of the final In₂O₃ product.

This document details the most common synthesis methodologies, including precipitation, hydrothermal synthesis, and forced hydrolysis. It presents key experimental parameters in a structured format and includes detailed protocols derived from scientific literature.

The fundamental method for synthesizing this compound from indium nitrate is through the hydrolysis of the indium(III) ion (In³⁺) in an aqueous solution, followed by precipitation.[3] The general reaction involves neutralizing a solution containing an In³⁺ salt, such as indium nitrate, with a base. This leads to the formation of a white precipitate of this compound.[1][2]

The overall chemical equation for the precipitation reaction is: In(NO₃)₃(aq) + 3OH⁻(aq) → In(OH)₃(s) + 3NO₃⁻(aq)

Various factors, including the choice of precipitating agent, pH, precursor concentration, temperature, and aging time, significantly influence the characteristics of the resulting In(OH)₃ powder, such as particle size, morphology, and crystallinity.[4][5]

Synthesis Methodologies and Experimental Protocols

Precipitation Method

Precipitation is the most common, scalable, and straightforward method for producing high-purity this compound.[5] It involves the addition of a basic solution to an indium nitrate solution to raise the pH and induce the precipitation of In(OH)₃.

Caption: General experimental workflow for the synthesis of In(OH)₃ via the precipitation method.

This protocol is a composite based on methodologies described in the literature.[5][6][7]

-

Preparation of Indium Nitrate Solution:

-

Precipitation:

-

Transfer the indium nitrate solution to a reaction vessel equipped with a stirrer.

-

While stirring vigorously, add a precipitating agent, such as aqueous ammonia (NH₄OH), dropwise at a controlled rate (e.g., 3 mL/min).[5]

-

Continuously monitor the pH of the solution. The precipitation of In(OH)₃ typically occurs in a pH range of 5 to 9.[5] The final pH is a critical parameter for controlling particle morphology.[8]

-

-

Aging (Optional):

-

Washing and Collection:

-

Separate the white precipitate from the solution by filtration or centrifugation.

-

Wash the collected powder multiple times with distilled water to remove residual ions, followed by washing with absolute ethanol.[9]

-

-

Drying:

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure. This method can produce highly crystalline, uniform nanoparticles.

This protocol is based on the work by Li et al. (2008).[9]

-

Precursor Solution:

-

In a typical synthesis, dissolve hydrated indium nitrate (In(NO₃)₃·xH₂O) and sodium borohydride (NaBH₄) in a solvent mixture.

-

Note: The original study uses these reagents to create single-crystalline microcubes.

-

-

Hydrothermal Reaction:

-

Product Recovery:

Forced Hydrolysis

Forced hydrolysis involves heating a dilute, acidified metal salt solution to induce precipitation. This method is effective for producing particles with a narrow size distribution.[11]

This protocol is based on the work by Hamada et al.[12]

-

Solution Preparation:

-

Prepare a dilute indium(III) nitrate solution (e.g., 6.0 x 10⁻⁴ mol dm⁻³).

-

Acidify the solution with nitric acid (e.g., 1.0 x 10⁻³ mol dm⁻³).

-

-

Hydrolysis Reaction:

-

Product Recovery:

-

After the heating period, cool the solution.

-

Collect the resulting particles by filtration or centrifugation.

-

Wash and dry the product as described in the precipitation method.

-

Influence of Synthesis Parameters

The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data and observed effects from various studies.

Table 1: Effect of Precursor Concentration and pH (Precipitation Method)

| In(NO₃)₃ Concentration (M) | Solution pH | Precipitant | Resulting Particle Size / Morphology | Crystal Phase(s) | Reference |

| 0.2 - 0.8 | 7 | NH₄OH | Particle size increases with concentration.[4] | In(OH)₃ and InOOH co-exist.[5] | [4][5] |

| 0.2 | 5 - 9 | NH₄OH | Particle size and shape remain unchanged with pH.[4] Crystallite size of In(OH)₃ increases with pH.[5] | In(OH)₃ and InOOH co-exist.[5] | [4][5] |

| Not Specified | 7.0 | NH₄OH | Nanorods and nanocubes are formed. | Not Specified | [8] |

| Not Specified | 9.0 | NH₄OH | Nanorods are synthesized. | Not Specified | [8] |

Table 2: Effect of Temperature and Aging Time (Precipitation Method)

| Parameter | Condition | Observation | Reference |

| Precipitation Temperature | Increased | Particle size increases.[4] | [4] |

| Aging Time | 0 - 40 hours (at 0.2 M, pH 7) | Crystallite size does not change significantly.[5] Specific surface area decreases greatly.[5] | [5] |

Characterization of this compound

The synthesized In(OH)₃ powder is typically characterized to determine its phase, structure, morphology, and size.

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase composition. This compound typically has a cubic structure (space group Im3).[1][2] In some preparations, an indium oxide hydroxide (InOOH) phase may also be present.[5]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Used to analyze the morphology (e.g., cubes, rods, spheres) and size of the synthesized particles.[4]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to study the thermal decomposition of In(OH)₃ into In₂O₃, which typically occurs around 150-250 °C.[1][9]

Conclusion

The synthesis of this compound from indium nitrate is a versatile process that can be tailored to produce materials with specific characteristics. The precipitation method offers a simple and scalable route, where parameters like precursor concentration, pH, and temperature are key levers for controlling particle size and morphology.[4] More specialized techniques like hydrothermal synthesis and forced hydrolysis can yield highly uniform and crystalline nanostructures.[11] For professionals in research and drug development, where nanoparticle properties can be critical, a thorough understanding of these synthesis-structure-property relationships is essential for developing advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. indiumhydroxide.com [indiumhydroxide.com]

- 3. Indium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Synthesis of indium hydroxide powders by a precipitation method (침전법을 이용한 Indium hydroxide 분말의 합성 연구) [journal.kci.go.kr]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Fundamentals of Forced Hydrolysis of Indium Hydroxide | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

Characterization of Indium(III) Hydroxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Indium(III) hydroxide (In(OH)₃) nanoparticles. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and data for the synthesis, analysis, and potential application of these nanomaterials. This document delves into the physicochemical properties, synthesis routes, and key analytical techniques for In(OH)₃ nanoparticles, with a special focus on their relevance in biomedical and pharmaceutical research.

Introduction

This compound nanoparticles are inorganic nanomaterials that have garnered increasing interest due to their unique properties and potential applications in various fields, including as precursors for the synthesis of indium oxide (In₂O₃) nanoparticles, a widely used transparent conducting oxide.[1] In the biomedical arena, the biocompatibility and functionalizability of metal hydroxide nanoparticles suggest their potential as drug delivery vehicles.[2] A thorough characterization of their size, morphology, crystal structure, and surface properties is paramount for their effective and safe utilization.

Synthesis of this compound Nanoparticles

Several methods are employed for the synthesis of In(OH)₃ nanoparticles, each offering distinct advantages in controlling particle size and morphology. Common synthesis techniques include:

-

Sol-Gel Method: This technique involves the hydrolysis and condensation of indium precursors, such as indium acetate, in the presence of a stabilizer.[3]

-

Hydrothermal/Solvothermal Synthesis: These methods utilize high temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce crystalline nanoparticles.[3][4] Precursors like indium acetate or indium chloride are reacted with a hydroxide source, such as sodium hydroxide, in a sealed autoclave.[3]

-

Co-precipitation: This is a relatively simple method where an indium salt solution is mixed with a precipitating agent, like sodium hydroxide or ammonia, leading to the formation of In(OH)₃ nanoparticles. The pH of the solution plays a crucial role in determining the particle size and stability.[4]

-

Sonochemical Method: This approach uses high-intensity ultrasound to induce the chemical reaction and formation of nanoparticles. The acoustic cavitation creates localized hot spots with high temperatures and pressures, facilitating the synthesis.[5]

Physicochemical Characterization

A multi-faceted approach is necessary to fully characterize In(OH)₃ nanoparticles. The following table summarizes key physicochemical properties reported in the literature.

| Property | Typical Values | Characterization Technique(s) | Reference(s) |

| Morphology | Nearly Spherical, Nanocubes, Nanorods, Nanoflowers | TEM, SEM | [4][6] |

| Average Particle Size | 11.76 – 70 nm | TEM, DLS, XRD | [4][6][7] |

| Crystallite Size | ~36 nm | XRD (Scherrer equation) | [5] |

| Crystal Structure | Cubic | XRD | [3][8] |

| Lattice Parameter (a) | 7.97 Å | XRD | [4] |

| Zeta Potential | Varies with pH | DLS | [9] |

| Density | ~4.45 g/cm³ | [6] | |

| Melting Point | 150 °C (decomposes) | TGA/DTA | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible characterization of nanoparticles. Below are methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and crystallite size of In(OH)₃ nanoparticles.

Methodology:

-

Sample Preparation:

-

Ensure the In(OH)₃ nanoparticle sample is a dry, fine powder.

-

Gently grind the powder in an agate mortar to ensure homogeneity.

-

Mount the powder onto a zero-background sample holder. Ensure a flat and level surface.

-

-

Instrument Parameters (Example):

-

Data Analysis:

-

Identify the diffraction peaks and compare their positions (2θ values) and relative intensities to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database for cubic In(OH)₃ (e.g., JCPDS No. 76-1464).[8]

-

Calculate the crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

-

θ is the Bragg angle.

-

-

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and size distribution of individual In(OH)₃ nanoparticles.

Methodology:

-

Sample Preparation:

-

Disperse a small amount of the In(OH)₃ nanoparticle powder in a suitable solvent (e.g., ethanol or deionized water) to create a dilute suspension.[10]

-

Sonicate the suspension for 15-30 minutes to break up agglomerates and ensure a monodispersed sample.[10]

-

Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.[10]

-

Using a micropipette, carefully drop-cast a single drop of the nanoparticle suspension onto the grid.[10]

-

Allow the solvent to evaporate completely at room temperature.[10]

-

-

Imaging:

-

Load the prepared grid into the TEM.

-

Operate the TEM at an appropriate accelerating voltage (e.g., 80 kV may be used to minimize beam damage to hydroxide nanoparticles).[11]

-

Acquire images at different magnifications to observe the overall morphology and individual particle details.

-

-

Data Analysis:

-

Measure the dimensions of a statistically significant number of nanoparticles (e.g., >100) from the TEM images using image analysis software (e.g., ImageJ).

-

Determine the average particle size and size distribution.

-

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of In(OH)₃ nanoparticles in a liquid dispersion, as well as their surface charge (zeta potential).

Methodology:

-

Sample Preparation:

-

Disperse the In(OH)₃ nanoparticles in a suitable solvent (e.g., deionized water or a buffer solution) at a low concentration (typically in the range of 0.01 to 1 mg/mL). The solution should be transparent or slightly hazy.

-

To screen electrostatic interactions, it is recommended to use a dilute salt solution (e.g., 10 mM KNO₃) as the dispersant.[12]

-

Sonicate the suspension to ensure proper dispersion and break up any aggregates.

-

Filter the suspension through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any large dust particles or agglomerates that could interfere with the measurement.

-

-

Instrument Parameters (Example):

-

Instrument: Malvern Zetasizer (or equivalent).

-

Light Source: He-Ne laser (633 nm).

-

Scattering Angle: 173° (backscatter).

-

Temperature: 25 °C (ensure temperature is stable).

-

Measurement Duration: 3 runs of 10-15 measurements each.

-

-

Data Analysis:

-

The instrument's software will calculate the hydrodynamic diameter based on the fluctuations in scattered light intensity using the Stokes-Einstein equation.

-

The polydispersity index (PDI) will provide an indication of the width of the size distribution.

-

For zeta potential measurements, a specific cuvette with electrodes is used. The software calculates the zeta potential based on the electrophoretic mobility of the nanoparticles in an applied electric field.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present on the surface of the In(OH)₃ nanoparticles, confirming the presence of hydroxyl (-OH) groups and the absence of organic residues from synthesis.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the In(OH)₃ nanoparticle sample and high-purity potassium bromide (KBr) powder to remove any adsorbed water.[13]

-

In an agate mortar, grind 1-2 mg of the nanoparticle sample with approximately 100-200 mg of KBr until a fine, homogeneous mixture is obtained.[13][14]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[15]

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum using a pure KBr pellet.

-

-

Data Interpretation:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands. For In(OH)₃, expect to see:

-

Applications in Drug Development

While the direct application of In(OH)₃ nanoparticles as drug carriers is an emerging area of research, their properties make them promising candidates. Metal and metal hydroxide nanoparticles are being explored for various biomedical applications.[17] For instance, indium-based nanoparticles have been utilized to encapsulate and deliver the anticancer drug etoposide phosphate.[18] The surface hydroxyl groups of In(OH)₃ nanoparticles provide a platform for functionalization with targeting ligands and therapeutic agents.

Cellular Interaction and Uptake

The interaction of nanoparticles with cells is a critical aspect of their application in drug delivery. The cellular uptake of nanoparticles is highly dependent on their size, shape, and surface chemistry.[16] For nanoparticles in the size range of In(OH)₃ (typically below 100 nm), the primary mechanism of cellular entry is endocytosis.

Several endocytic pathways may be involved:

-

Clathrin-mediated endocytosis: This is a common pathway for the uptake of nanoparticles up to around 200 nm in size.[2]

-

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the cell membrane and is typically associated with smaller nanoparticles.

-

Macropinocytosis: This is a non-specific process where the cell engulfs larger volumes of extracellular fluid, which may contain nanoparticles.[19]

The specific pathway taken by In(OH)₃ nanoparticles would likely depend on their exact size and surface properties, as well as the cell type.

Visualizations

Experimental Workflow for Nanoparticle Characterization

Caption: Experimental workflow for the characterization of In(OH)₃ nanoparticles.

General Cellular Uptake Pathways for Nanoparticles

Caption: General endocytosis pathways for nanoparticle cellular uptake.

Conclusion

The characterization of this compound nanoparticles is a critical step in harnessing their potential, particularly in the field of drug development. A combination of analytical techniques, including XRD, TEM, DLS, and FTIR, provides a comprehensive understanding of their physicochemical properties. The methodologies outlined in this guide serve as a valuable resource for researchers and scientists. Further investigations into the specific drug delivery applications and cellular interaction mechanisms of In(OH)₃ nanoparticles are warranted to fully realize their biomedical potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inorganic metal hydroxide nanoparticles for targeted cellular uptake through clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. research.colostate.edu [research.colostate.edu]

- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. premierscience.com [premierscience.com]

- 18. Theranostic Etoposide Phosphate/Indium Nanoparticles for Cancer Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanistic Approaches of Internalization, Subcellular Trafficking, and Cytotoxicity of Nanoparticles for Targeting the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture of Indium(III) Hydroxide: A Technical Guide

A comprehensive analysis of the crystal structure and space group of Indium(III) hydroxide, In(OH)₃, reveals a well-defined cubic arrangement. This guide provides researchers, scientists, and drug development professionals with in-depth technical details, including crystallographic data, experimental protocols for synthesis and characterization, and a visual representation of the structure determination workflow.

This compound, a key precursor in the synthesis of indium(III) oxide for applications in transparent conductive films and semiconductors, crystallizes in a body-centered cubic (bcc) lattice.[1] Its structural integrity and properties are paramount for the performance of downstream materials. This document consolidates the current understanding of its crystalline nature.

Crystallographic Data

The crystal structure of this compound has been determined to be cubic, belonging to the space group Im-3.[2][3] This classification places it within the centrosymmetric crystal system, characterized by a high degree of symmetry. The lattice is described by a single primary parameter, the lattice constant 'a'.

| Parameter | Value | Source |

| Crystal System | Cubic | [2][3] |

| Space Group | Im-3 | [2][3] |

| Lattice Constant (a) | 7.97 Å | |

| Lattice Constant (a) | 7.979 Å | [1] |

Note: Minor variations in the lattice constant can be attributed to different experimental conditions and analytical techniques.

Experimental Protocols

The synthesis and structural characterization of this compound can be achieved through various established methods. The following sections detail common experimental procedures.

Synthesis of this compound

1. Hydrothermal Synthesis:

This method involves the reaction of an indium salt with a hydroxide source in an aqueous solution under elevated temperature and pressure.

-

Precursors: Indium(III) chloride (InCl₃) or Indium(III) nitrate (In(NO₃)₃) and a hydroxide source such as sodium hydroxide (NaOH) or ammonia (NH₃).

-

Procedure:

-

Prepare an aqueous solution of the indium salt.

-

Separately, prepare a solution of the hydroxide source.

-

Slowly add the hydroxide solution to the indium salt solution while stirring to form a precipitate.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 160-200°C) for a defined period (e.g., 12-24 hours).

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

-

2. Sol-Gel Method:

This technique involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network.

-

Precursors: Indium acetate (In(CH₃COO)₃) and sodium hydroxide (NaOH).[4]

-

Procedure:

-

Dissolve indium acetate in a suitable solvent, such as ethanol.[4]

-

Add a controlled amount of sodium hydroxide solution dropwise to the indium acetate solution under vigorous stirring.[4]

-

Continue stirring for a set period to allow for the formation of a stable sol.

-

Age the sol for a specific time to promote gelation.

-

Wash the resulting gel with water and ethanol to remove impurities.

-

Dry the gel at a low temperature to obtain the this compound powder.

-

3. Co-precipitation Method:

This is a straightforward method involving the simultaneous precipitation of the desired compound from a solution containing the constituent ions.

-

Precursors: An aqueous solution of an indium salt (e.g., InCl₃ or In(NO₃)₃) and a precipitating agent (e.g., NaOH or NH₄OH).

-

Procedure:

-

Prepare a solution of the indium salt.

-

Slowly add the precipitating agent to the indium salt solution with constant stirring until precipitation is complete.

-

Age the precipitate in the mother liquor for a period to improve crystallinity.

-

Filter the precipitate and wash it thoroughly with deionized water to remove soluble impurities.

-

Dry the precipitate at a suitable temperature.

-

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure and space group of this compound.

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Sample Preparation: The dried this compound powder is finely ground and mounted on a sample holder.

-

Data Collection: The XRD pattern is recorded over a 2θ range, typically from 10° to 80°, with a defined step size and scan speed.

-

Data Analysis:

-

The positions and intensities of the diffraction peaks are identified.

-

The experimental pattern is compared with standard diffraction patterns from databases (e.g., JCPDS - Joint Committee on Powder Diffraction Standards) to confirm the phase purity.

-

The lattice parameters are refined using appropriate software.

-

The space group is determined by analyzing the systematic absences in the diffraction pattern.

-

Logical Workflow for Structure Determination

The process of determining the crystal structure of this compound follows a logical progression from synthesis to final structural analysis.

Caption: Workflow for this compound structure determination.

References

A Technical Guide to the Solubility of Indium(III) Hydroxide in Acidic and Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) hydroxide (In(OH)₃) is a key inorganic compound, primarily utilized as a precursor in the synthesis of indium(III) oxide (In₂O₃) for applications in transparent conductive films and semiconductors.[1][2] Its utility in various chemical processes, including material synthesis and potential pharmaceutical applications, is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive examination of the solubility of In(OH)₃ in both acidic and alkaline aqueous solutions. It details the amphoteric nature of the compound, presents quantitative solubility data, outlines relevant experimental protocols, and illustrates the core chemical equilibria.

Physicochemical Properties of this compound

This compound is a white, solid compound that is generally considered insoluble in water.[1][3] It exists in a cubic crystal structure and serves as an essential starting material for various indium-based technologies.[1]

Key Properties:

Amphoteric Behavior of In(OH)₃

This compound is an amphoteric compound, meaning it can react as both a base and an acid, allowing it to dissolve in both acidic and strongly alkaline solutions.[1][2] However, it is notably less acidic than gallium(III) hydroxide and aluminum hydroxide, exhibiting a more pronounced basic character.[1][2] Consequently, its solubility is significantly lower in alkaline solutions compared to acidic solutions.[1][2]

2.1 Dissolution in Acidic Solutions

In the presence of an acid, In(OH)₃ acts as a base. It readily dissolves in mineral acids by reacting with hydronium ions (H₃O⁺) to form the hydrated indium(III) ion, [In(H₂O)₆]³⁺ (commonly abbreviated as In³⁺), and water.[2][3]

The net ionic equation for this reaction is: In(OH)₃(s) + 3H⁺(aq) → In³⁺(aq) + 3H₂O(l) [4]

2.2 Dissolution in Alkaline Solutions

In strongly basic solutions, In(OH)₃ acts as a Lewis acid, accepting hydroxide ions (OH⁻) to form soluble hydroxo complexes. The predominant species formed is believed to be the tetrahydroxoindate(III) ion, [In(OH)₄]⁻.[1]

The equation for dissolution in a strong base is: In(OH)₃(s) + OH⁻(aq) ⇌ [In(OH)₄]⁻(aq)

The extent of dissolution in alkaline media is limited. While one study indicates that a high concentration of NaOH (10 mol/L) can maximize its solubility, another suggests that even at a pH of 14, significant dissolution may not be observed, highlighting the compound's predominantly basic nature.[5]

Quantitative Solubility Data

The solubility of In(OH)₃ is quantitatively described by its solubility product constant (Ksp) and a series of hydrolysis constants that define the formation of various aqueous hydroxo species. These constants are crucial for predicting the behavior of indium in aqueous environments at different pH levels.

The data presented below is compiled from critically reviewed sources and represents values at standard conditions (25 °C, infinite dilution).[6]

| Equilibrium Reaction | Constant (log K) | Value |

| In(OH)₃(s) ⇌ In³⁺(aq) + 3OH⁻(aq) | log Ksp | -36.92 |

| In³⁺(aq) + H₂O(l) ⇌ InOH²⁺(aq) + H⁺(aq) | log K₁ | -3.96 |

| In³⁺(aq) + 2H₂O(l) ⇌ In(OH)₂⁺(aq) + 2H⁺(aq) | log β₂ | -7.79 |

| In³⁺(aq) + 4H₂O(l) ⇌ [In(OH)₄]⁻(aq) + 4H⁺(aq) | log β₄ | -22.05 |

| Data sourced from Baes & Mesmer (1976), NIST Critical Stability Constants Database (NIST46), and Brown & Ekberg (2016) as compiled by NECTAR COST.[6] Another source reports a pKsp of 33.2.[3] |

Experimental Protocols

The determination of solubility and related thermodynamic constants for metal hydroxides like In(OH)₃ requires precise experimental procedures.

4.1 Preparation of this compound

A standard laboratory preparation involves the precipitation of In(OH)₃ from a soluble indium salt solution.

-

Preparation of Indium Salt Solution: Dissolve a known quantity of an indium(III) salt, such as indium trichloride (InCl₃) or indium nitrate (In(NO₃)₃), in deionized water.

-

Precipitation: Heat the solution to near 100 °C. Add a slight excess of a base, such as an ammonium hydroxide (NH₃) solution, while stirring. A white precipitate of In(OH)₃ will form.[3]

-

Aging: The precipitate is typically aged for several hours at an elevated temperature (e.g., 100 °C) in its mother liquor to ensure the formation of a more stable, crystalline solid.[3]

-

Isolation and Washing: The precipitate is then isolated via filtration, washed thoroughly with deionized water to remove any residual ions (e.g., chloride), and dried at room temperature.[3]

4.2 Determination of Hydrolysis Constants via Potentiometric Titration

Potentiometric titration is a primary method for determining the formation constants of metal-hydroxo complexes.[7]

-

Apparatus: A calibrated pH meter with a glass electrode, a constant temperature bath (25 °C), a burette for titrant delivery, and a magnetic stirrer are required.[8]

-

Procedure: a. Prepare a solution of known total indium(III) concentration (e.g., from In(ClO₄)₃) in a constant ionic strength medium (e.g., 3 M NaClO₄) to maintain constant activity coefficients.[7] b. The solution is initially acidified to a pH where hydrolysis is negligible. c. Titrate the solution by adding small, precise increments of a standardized, carbonate-free strong base (e.g., NaOH).[8] d. Record the pH of the solution after each addition, allowing the system to reach equilibrium.[8]

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed using specialized computer programs (e.g., MINIQUAD) to solve for the stability constants (β values) of the various [In(OH)p]³⁻ᵖ species formed during the titration.[7]

Conclusion

This compound is an amphoteric compound with a strong inclination towards basic behavior, rendering it highly soluble in acidic media and only sparingly soluble in concentrated alkaline solutions. Its aqueous behavior is well-defined by a very low solubility product constant (Ksp ≈ 10⁻³⁶.⁹²) and a series of hydrolysis constants governing the formation of soluble hydroxo complexes. A thorough understanding of these principles and the associated experimental methodologies is essential for professionals in materials science and drug development who work with indium compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. indiumhydroxide.com [indiumhydroxide.com]

- 3. INDIUM HYDROXIDE | 20661-21-6 [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. researchgate.net [researchgate.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

A Technical Guide to the Thermal Decomposition of Indium(III) Hydroxide into Indium Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Indium(III) hydroxide (In(OH)₃) to form indium oxide (In₂O₃), a critical process in the synthesis of this technologically important semiconductor material. This document details the underlying chemical transformations, experimental methodologies for synthesis and characterization, and a summary of key quantitative data.

Introduction

Indium oxide (In₂O₃) is a transparent conducting oxide (TCO) with a wide range of applications in optoelectronic devices, including flat panel displays, solar cells, and gas sensors.[1] The controlled synthesis of In₂O₃ with desired purity, crystallinity, and morphology is paramount for these applications. One of the most common and effective methods for producing In₂O₃ is through the thermal decomposition of an this compound precursor. Understanding the nuances of this decomposition process is crucial for optimizing the properties of the final indium oxide product.

This guide will delve into the key aspects of the thermal decomposition of In(OH)₃, providing researchers and professionals with the necessary information to effectively utilize this synthetic route.

The Chemical Transformation

The thermal decomposition of this compound is a dehydration process where heat is applied to drive off water molecules, resulting in the formation of indium oxide. The overall chemical equation for this transformation is:

2In(OH)₃(s) → In₂O₃(s) + 3H₂O(g)

The decomposition typically proceeds as a single-step process, with no stable intermediate compounds being formed.[2][3] The transition involves the conversion of cubic In(OH)₃ to cubic In₂O₃.[3][4]

Experimental Protocols

Synthesis of this compound Precursor

Several methods have been successfully employed for the synthesis of In(OH)₃ nanostructures, each offering control over particle size and morphology.[2] Common methods include:

-

Sol-Gel Method: This technique involves the hydrolysis and condensation of indium precursors, such as indium acetate, in the presence of a base like sodium hydroxide. Stabilizers like polyvinyl alcohol (PVA) or polyvinyl pyrrolidone (PVP) can be used to control particle growth.[1]

-

Hydrothermal/Solvothermal Method: In this method, an aqueous or solvent-based solution of an indium salt (e.g., indium chloride or indium acetate) and a precipitating agent (e.g., sodium hydroxide or urea) is heated in a sealed autoclave.[1][5] This process allows for the formation of well-crystallized In(OH)₃ nanoparticles.[1]

-

Microwave-Assisted Hydrothermal (MAH) Method: This is a rapid and efficient method for synthesizing In(OH)₃. It utilizes microwave radiation to accelerate the hydrothermal reaction, leading to shorter reaction times and lower synthesis temperatures compared to conventional hydrothermal methods.[2][6]

A General Hydrothermal Synthesis Protocol:

-

Dissolve an indium salt (e.g., 2 mmol of indium acetate) and a base (e.g., 6 mmol of sodium hydroxide) in a suitable solvent (e.g., 15 mL of ethanol, water, or a mixture).[1]

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150 °C) for a set duration (e.g., 24-48 hours).[1]

-

Allow the autoclave to cool to room temperature.

-

Filter the resulting precipitate, wash it with deionized water and ethanol, and dry it to obtain In(OH)₃ powder.

Thermal Decomposition and Characterization

The conversion of the synthesized In(OH)₃ to In₂O₃ is achieved through calcination. The characterization of both the precursor and the final product is essential to understand the transformation and the properties of the resulting oxide.

Experimental Workflow:

Key Characterization Techniques:

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA measures the mass loss of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference. These techniques are used to determine the decomposition temperature and the associated weight loss.[1][7]

-

Typical TGA Protocol: A small amount of the In(OH)₃ sample (5-10 mg) is heated in a crucible (e.g., alumina) from ambient temperature to a higher temperature (e.g., 700-900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing air or nitrogen at 20 mL/min).[7]

-

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the material before and after decomposition, confirming the conversion of In(OH)₃ to In₂O₃ and determining the crystal structure and crystallite size.[7]

-

Typical XRD Protocol: A finely ground powder sample is analyzed using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10° to 80°.[7]

-

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology and particle size of the In(OH)₃ precursor and the resulting In₂O₃.[1]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the thermal decomposition of In(OH)₃.

Table 1: Thermal Decomposition Temperatures and Mass Loss

| Parameter | Reported Value(s) | Reference(s) |

| Decomposition Temperature | ~219 °C, 230-250 °C, ~240 °C | [4][7],[1],[1][3] |

| Onset of Slow Decomposition | ≥ 200 °C | [2] |

| Theoretical Mass Loss | ~16.28% | [3] |

| Experimental Mass Loss | 18%, 16-18%, 19.62% | [1],[7],[3] |

Note: The variation in decomposition temperature can be attributed to factors such as heating rate, particle size, and atmospheric conditions.

Table 2: Kinetic Parameters of the Thermal Decomposition

| Kinetic Parameter | Value | Method | Reference(s) |

| Apparent Activation Energy (Surface Nucleation) | 257 kJ/mol | Thermoanalytical Measurements | [2] |

| Apparent Activation Energy (Advancement of Reaction Interface) | 140 kJ/mol | Thermoanalytical Measurements | [2] |

Mechanism and Kinetics

The thermal decomposition of In(OH)₃ is a solid-state reaction. The kinetics of such reactions can be complex and are often influenced by factors like particle size and heating rate.[2] One study has characterized the kinetic behavior as a process of surface nucleation followed by the inward advancement of the established reaction interface.[2] An induction period for the thermal decomposition has also been identified as a characteristic kinetic phenomenon.[2]

The rate of decomposition is dependent on temperature, and the activation energy provides a measure of the energy barrier that must be overcome for the reaction to occur. As shown in Table 2, different activation energies have been estimated for the initial nucleation step and the subsequent growth of the indium oxide phase.

Logical Diagram of the Decomposition Process:

Conclusion

The thermal decomposition of this compound is a fundamental and widely used method for the synthesis of indium oxide. By carefully controlling the synthesis of the In(OH)₃ precursor and the subsequent calcination conditions, it is possible to produce In₂O₃ with tailored properties for various advanced applications. This guide has provided a detailed overview of the process, including experimental protocols and key quantitative data, to serve as a valuable resource for researchers and professionals in the field. Further research into the kinetics and the influence of precursor morphology on the final oxide properties will continue to refine and optimize this important synthetic route.

References

An In-Depth Technical Guide to Indium(III) Hydroxide (CAS No. 20661-21-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) hydroxide, In(OH)₃, is an inorganic compound of significant interest in materials science and increasingly, in biomedical applications. Primarily utilized as a precursor to the transparent conductor indium(III) oxide (In₂O₃), its unique properties at the nanoscale are paving the way for new opportunities in catalysis, electronics, and drug delivery.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis methodologies, and characterization techniques for this compound. It further explores its toxicological profile and potential applications in drug development, offering detailed experimental protocols and data for the scientific community.

Core Properties and Specifications

This compound is a white, solid material, generally insoluble in water but soluble in mineral acids.[3][4][7] It is an amphoteric compound, capable of reacting with both acids and strong bases, though it is predominantly basic in nature.[8] The material is typically available in various purities, with 99.99% (4N) to 99.999% (5N) being common for research and industrial applications.[9]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for understanding the material's behavior in various experimental and application contexts.

| Property | Value | Citations |

| Identifiers | ||

| CAS Number | 20661-21-6 | [9] |

| EC Number | 243-947-7 | [10] |

| PubChem CID | 88636 | [5] |

| Chemical Formula | In(OH)₃ | [9] |

| Molecular Weight | 165.84 g/mol | [9] |

| Physical Properties | ||

| Appearance | White solid/powder | [3][5] |

| Density | ~4.45 g/cm³ at 20°C | [4] |

| Melting Point | 150°C (decomposes) | [4][8] |

| Solubility in Water | Insoluble | [4][8] |

| Solubility Product (Ksp) | pKsp: 33.2 | [4] |

| Crystal Structure | Cubic | [8] |

| Nanoparticle Properties | ||

| Crystallite Size | 9-20.76 nm (Precipitation) | [11][12] |

| Particle Size | 0.1-5.0 µm (Micron Powder) | [3][7] |

| 70-100 nm (Hydrothermal/Nanoparticles) | [12][13] | |

| Zeta Potential | +20.9 mV to +25.5 mV (PVP stabilized) | [13] |

| Specific Surface Area | 62-73 m²/g (from calcined precursor) | [12] |

Synthesis and Experimental Protocols

The morphology, particle size, and crystallinity of this compound can be controlled through various synthesis methods. The most common laboratory-scale techniques include precipitation, hydrothermal/solvothermal synthesis, and sol-gel methods.

Precipitation Method

This method involves the neutralization of an indium salt solution to precipitate In(OH)₃. The particle characteristics are highly dependent on the pH and concentration of the reactants.[11]

Experimental Protocol: Co-precipitation

-

Precursor Preparation: Prepare an aqueous solution of an indium salt, such as Indium(III) nitrate (In(NO₃)₃) or Indium(III) chloride (InCl₃), at a desired concentration (e.g., 0.2 M to 0.8 M).[11]

-

Precipitation: Add a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), dropwise to the indium salt solution while stirring vigorously until the desired pH (e.g., 8-11) is reached.[8][12]

-

Aging: The resulting white precipitate is aged in the mother liquor for a specific duration (e.g., 0 to 40 hours). Longer aging times can lead to increased particle cohesion and a decrease in specific surface area.[11]

-

Washing and Drying: The precipitate is then filtered, washed multiple times with deionized water to remove residual ions, and finally dried at a moderate temperature (e.g., 70°C) in a vacuum oven.[11]

Hydrothermal/Solvothermal Method

This technique utilizes elevated temperatures and pressures in an autoclave to produce highly crystalline In(OH)₃ nanoparticles with controlled morphologies, such as nanocubes.[1][12]

Experimental Protocol: Hydrothermal Synthesis of Nanocubes

-

Precursor Solution: Dissolve 2 mmol of an indium salt (e.g., Indium acetate) and 6 mmol of a base (e.g., NaOH) in 15 mL of a solvent (e.g., water, ethanol, or a mixture).[1][2]

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (e.g., 150-160°C) and maintain it for a set duration (e.g., 24 to 48 hours).[1][2][12]

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally. The resulting white product is collected by filtration.

-

Washing and Drying: Wash the product with deionized water and absolute ethanol to remove any unreacted precursors and byproducts, then dry in a vacuum at 70°C for 6 hours.[1][2]

Sol-Gel Method

The sol-gel process involves the transition of a solution (sol) into a solid-like network (gel). This method is particularly useful for creating homogenous nanoparticles and thin films.[1][2]

Experimental Protocol: Sol-Gel Synthesis

-

Sol Formation: Dissolve 2 mmol of an indium precursor (e.g., Indium acetate) and 6 mmol of a base (e.g., NaOH or NH₃) in 30 mL of a solvent (e.g., ethanol or water).[1][2]

-

Stabilizer Addition: Add a stabilizing agent, such as polyvinyl alcohol (PVA) or polyvinylpyrrolidone (PVP), to the solution (e.g., 1 g).[1][2]

-

Gelation: Stir and gently heat the solution to form a homogeneous sol, which will then convert into a viscous gel upon further heating or aging.[1][2]

-

Drying: The gel is then dried to remove the solvent, resulting in a xerogel.

-

Calcination (Optional): To convert the In(OH)₃ to In₂O₃, the dried gel is calcined at a high temperature (e.g., 500°C).[1][2]

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, morphology, and thermal properties of synthesized this compound.

General Methodologies:

-

X-ray Diffraction (XRD): Used to determine the crystal phase and crystallite size. The Scherrer equation is often applied to estimate the crystallite size from the peak broadening.[1][11]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, particle size, and size distribution of the In(OH)₃ particles.[1][11]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is used to study the thermal stability and decomposition of In(OH)₃. The decomposition to In₂O₃ typically begins around 150-220°C, with a significant weight loss corresponding to the loss of water.[1][9][14]

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area of the powder, which is an important parameter for applications in catalysis and drug delivery.[11]

-

Zeta Potential Measurement: This measurement indicates the surface charge of the nanoparticles in a colloidal suspension and is a key indicator of their stability.[13]

Relevance and Applications in Drug Development

While this compound is not a therapeutic agent itself, its nanoparticle form and the properties of indium ions are of growing interest to drug development professionals for several reasons, including its potential use as a drug carrier and the critical need to understand its toxicology.

Toxicology and Biocompatibility

The toxicological profile of indium compounds is a crucial consideration. Studies have shown that insoluble indium compounds can exhibit pulmonary toxicity upon inhalation.[15][16][17] For drug delivery applications, the key concern is the fate of the nanoparticles and the potential release of indium ions (In³⁺) within the cellular environment.

Research on indium-containing nanoparticles, such as Indium Tin Oxide (ITO), has demonstrated that these particles can be taken up by cells, often localizing in lysosomal compartments.[18] The acidic environment of lysosomes can facilitate the dissolution of the nanoparticles and the release of indium ions into the cytoplasm.[19] This intracellular accumulation of In³⁺ has been shown to induce a cascade of cytotoxic effects.[18][19][20]

Cellular Uptake and Toxicity Pathway

The cellular uptake of nanoparticles is a complex process influenced by particle size, shape, and surface chemistry.[21] Common mechanisms include various forms of endocytosis.[22] Once inside the cell, the released indium ions can trigger a toxicity pathway.

Proposed Toxicity Pathway of Indium Ions:

-

Cellular Uptake: Indium-containing nanoparticles are internalized by cells via endocytosis.

-

Intracellular Ion Release: Nanoparticles are trafficked to lysosomes, where the acidic pH promotes the dissolution of the material and the release of In³⁺ ions.[19]

-

Oxidative Stress: The accumulation of intracellular In³⁺ leads to an increase in reactive oxygen species (ROS), causing oxidative stress.[18][19][20]

-

Inflammatory Response: The oxidative stress triggers a pro-inflammatory response, characterized by the upregulation and release of cytokines such as Interleukin-8 (IL-8).[18][20]

-

DNA Damage: The elevated levels of ROS can lead to oxidative DNA damage.[18][19][20]

This pathway highlights the importance of carefully designing and surface-modifying any potential indium-based drug delivery system to control ion release and mitigate toxicity.

Visualizations

Experimental Workflows and Logical Relationships

Conclusion

This compound is a versatile material with well-established roles in materials science and emerging potential in the biomedical field. For researchers and drug development professionals, a thorough understanding of its synthesis-property relationships is crucial for harnessing its potential while mitigating risks. The ability to control particle size and morphology through various synthesis techniques allows for the tuning of its properties for specific applications. However, the demonstrated cellular toxicity associated with the release of indium ions necessitates careful consideration and strategic design, such as surface functionalization, to ensure biocompatibility for any future in-vivo applications. Further research into the surface chemistry and dissolution kinetics of In(OH)₃ nanoparticles in biological media is warranted to fully explore its potential in drug delivery and other biomedical technologies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. INDIUM HYDROXIDE | 20661-21-6 [chemicalbook.com]

- 4. INDIUM HYDROXIDE CAS#: 20661-21-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Facile Synthesis of Heterogeneous Indium Nanoparticles for Formate Production via CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Indium Hydroxide - In(OH)3 | Indium [buy.solder.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound 99.99 trace metals 20661-21-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Health effects of indium compounds in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of pulmonary toxicity of indium compounds to animals and humans [inis.iaea.org]

- 18. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

"Physical and chemical properties of Indium(III) hydroxide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) hydroxide, with the chemical formula In(OH)₃, is an inorganic compound of significant interest in various scientific and industrial fields. It serves as a crucial precursor in the synthesis of indium(III) oxide (In₂O₃), a transparent conducting oxide widely used in the manufacturing of optoelectronic devices such as flat-panel displays, solar cells, and light-emitting diodes (LEDs).[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in materials science and drug development. An FDA-approved prescription drug, indium (In-111) pentetreotide, is utilized by healthcare professionals for the localization of certain tumors within the body.[2]

Physical Properties

This compound is a white, solid material.[1] It is generally insoluble in water.[1] The key physical properties of In(OH)₃ are summarized in the table below.

| Property | Value |

| Molar Mass | 165.84 g/mol [1][4] |

| Appearance | White solid[1] |

| Density | 4.38 g/cm³[1] |

| Melting Point | 150 °C (decomposes)[1] |

| Solubility in Water | Insoluble[1] |

| Solubility Product (Ksp) | 6.31 x 10⁻³⁴ (calculated from pKsp = 33.2)[5] |

| Crystal Structure | Cubic, distorted ReO₃ structure[1] |

| Space Group | Im3[1] |

| Lattice Constant (a) | 7.97 Å[6] |

Chemical Properties

This compound exhibits distinct chemical behaviors, most notably its amphoteric nature and its thermal decomposition to form indium(III) oxide.

Amphoteric Behavior

Similar to the hydroxides of aluminum and gallium, this compound is amphoteric, meaning it can react with both acids and strong bases.[1][3] However, it is a much less acidic hydroxide compared to gallium(III) hydroxide and shows lower solubility in alkaline solutions than in acidic ones.[1][3]

-

Reaction with Acids: In the presence of a strong acid, such as hydrochloric acid (HCl), In(OH)₃ acts as a base to form the corresponding indium salt and water.

In(OH)₃(s) + 3HCl(aq) → InCl₃(aq) + 3H₂O(l)

-

Reaction with Strong Bases: In a strong alkaline solution, such as sodium hydroxide (NaOH), In(OH)₃ acts as an acid to form a complex ion, likely the tetrahydroxoindate(III) ion ([In(OH)₄]⁻) or the aquatetrahydroxoindate(III) ion ([In(OH)₄(H₂O)]⁻).[1][3]

In(OH)₃(s) + NaOH(aq) → Na--INVALID-LINK--

Thermal Decomposition

Upon heating, this compound undergoes thermal decomposition to yield indium(III) oxide (In₂O₃) and water vapor. This is a critical reaction for the production of high-purity In₂O₃ for various applications. The decomposition process is generally observed to occur in the temperature range of 220-250 °C.

2In(OH)₃(s) → In₂O₃(s) + 3H₂O(g)

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, with the choice of method often influencing the morphology and particle size of the resulting product.

This is a common and straightforward method for synthesizing In(OH)₃.

-

Materials:

-

Indium(III) nitrate (In(NO₃)₃) or Indium(III) chloride (InCl₃)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

-

Procedure:

-

Prepare a solution of the indium salt (e.g., 0.1 M In(NO₃)₃) in deionized water.

-

Slowly add a precipitating agent (e.g., 1 M NH₄OH) dropwise to the indium salt solution while stirring vigorously.

-

A white precipitate of In(OH)₃ will form.[1]

-

Continue adding the precipitating agent until the pH of the solution reaches approximately 7-8.

-

Age the precipitate by allowing it to stir in the mother liquor for a few hours.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the resulting white powder in an oven at a low temperature (e.g., 80 °C) to obtain pure In(OH)₃.

-

This method allows for the synthesis of well-crystallized In(OH)₃ nanoparticles.

-

Materials:

-

Indium(III) chloride (InCl₃·4H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

-

Procedure:

-

Dissolve a specific amount of InCl₃·4H₂O and NaOH in deionized water in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 160-240 °C) for a set duration (e.g., 12-24 hours).[6]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white precipitate by filtration.

-

Wash the product with deionized water and ethanol to remove any impurities.

-

Dry the final product in a vacuum oven.

-

The sol-gel method offers control over the particle size and morphology of the In(OH)₃.

-

Materials:

-

Indium acetate (In(CH₃COO)₃)

-

Sodium hydroxide (NaOH) or ammonia (NH₃)

-

Ethanol (EtOH) or Water (H₂O)

-

Stabilizers such as polyvinyl alcohol (PVA) or polyvinyl pyrrolidone (PVP) (optional)

-

-

Procedure:

-

Dissolve indium acetate and NaOH or NH₃ in the chosen solvent (EtOH or H₂O).

-

If used, add a stabilizer to the solution.

-

Stir the solution and gently heat it to form a homogeneous sol.

-

Continue stirring until a viscous gel is formed.

-

The obtained gel is In(OH)₃. For conversion to In₂O₃, the gel is typically calcined at a high temperature (e.g., 500 °C).

-

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized In(OH)₃.

-

Sample Preparation: A fine powder of the In(OH)₃ sample is typically mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 20° to 80°.

-

Analysis: The resulting diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to confirm the cubic structure of In(OH)₃ (JCPDS No. 76-1464). The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

TGA-DTA is employed to study the thermal stability and decomposition of In(OH)₃.

-

Sample Preparation: A small, accurately weighed amount of the In(OH)₃ powder is placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA-DTA instrument.

-

Experimental Conditions: The sample is typically heated from room temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).

-

Analysis: The TGA curve shows the weight loss of the sample as a function of temperature, which corresponds to the loss of water during the decomposition of In(OH)₃ to In₂O₃. The DTA curve shows the difference in temperature between the sample and a reference, indicating endothermic or exothermic processes. For In(OH)₃, a characteristic endothermic peak around 220-250 °C is observed, corresponding to its decomposition.

FTIR spectroscopy is used to identify the functional groups present in the In(OH)₃ sample.

-

Sample Preparation: The In(OH)₃ powder is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: The spectrum is typically recorded in the wavenumber range of 4000 to 400 cm⁻¹.

-

Analysis: The FTIR spectrum of In(OH)₃ shows characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H and In-OH groups. A broad band in the region of 3000-3600 cm⁻¹ is attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water. Bands in the lower wavenumber region (below 1200 cm⁻¹) are typically assigned to In-OH bending and In-O stretching vibrations.

Mandatory Visualizations

Synthesis Workflow: Precipitation Method

Caption: Workflow for the synthesis of this compound via the precipitation method.

Amphoteric Reactions of this compound

Caption: Amphoteric behavior of this compound in acidic and basic solutions.

Thermal Decomposition Pathway

Caption: Thermal decomposition of this compound to Indium(III) oxide.

References

Indium(III) Hydroxide as a Precursor for High-Purity Indium(III) Oxide: A Technical Guide

Abstract

Indium(III) oxide (In₂O₃), a key n-type semiconductor, is pivotal in the development of optoelectronic devices, gas sensors, and transparent conducting oxides. The synthesis of high-purity, nanostructured In₂O₃ with tailored properties is often achieved through the thermal decomposition of an indium(III) hydroxide (In(OH)₃) precursor. This technical guide provides an in-depth overview of the synthesis of In(OH)₃ and its subsequent conversion to In₂O₃, targeting researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including sensing and catalysis. This document details various synthesis methodologies, comprehensive experimental protocols, and the influence of process parameters on the final product's characteristics. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

Indium(III) oxide is a versatile material with a wide bandgap (approximately 3.55-3.75 eV) and high electrical conductivity, making it indispensable in modern electronics.[1] The properties of In₂O₃ are highly dependent on its morphology, particle size, and crystallinity, which are in turn dictated by the synthesis method. A common and effective strategy for producing high-quality In₂O₃ is through the calcination of an this compound precursor. This two-step process allows for precise control over the final product's characteristics. This guide will explore the primary methods for synthesizing the In(OH)₃ precursor and its thermal conversion to In₂O₃.

Synthesis of this compound Precursor

Several wet-chemical methods are employed to synthesize In(OH)₃, each offering distinct advantages in controlling the precursor's properties. The most prevalent methods include hydrothermal/solvothermal synthesis, sol-gel processing, and chemical precipitation.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures within a sealed vessel, such as an autoclave.[2][3] These methods are renowned for producing highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol: Hydrothermal Synthesis of In(OH)₃ Nanocubes

A typical hydrothermal synthesis protocol for In(OH)₃ nanocubes is as follows[4][5]:

-

Precursor Solution Preparation: An aqueous solution of an indium salt, such as indium nitrate (In(NO₃)₃·4.5H₂O) or indium chloride (InCl₃), is prepared.

-

Addition of a Base/Structuring Agent: A base, such as urea or an amine-based compound like L-arginine, is added to the solution.[4] Urea, upon heating, slowly hydrolyzes to produce hydroxide ions, leading to a gradual and homogeneous precipitation of In(OH)₃.

-

Hydrothermal Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 3-48 hours).[2][6][7]

-

Product Recovery: After the autoclave cools to room temperature, the white precipitate of In(OH)₃ is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried.[8]

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method offers excellent control over the product's purity and homogeneity at a molecular level.

Experimental Protocol: Sol-Gel Synthesis of In(OH)₃

A representative sol-gel synthesis protocol is as follows[2][3][9]:

-

Sol Formation: An indium precursor, such as indium acetate (In(CH₃COO)₃), is dissolved in a solvent like diethylene glycol or ethanol.[2][3][9] A base (e.g., sodium hydroxide or ammonia) is added to initiate hydrolysis and condensation reactions, forming a sol.[2][3] Stabilizers like polyvinyl alcohol (PVA) or polyvinyl pyrrolidone (PVP) may also be added.[2][3]

-

Gelation: The sol is stirred and heated, leading to the formation of a viscous gel.[2][3]

-

Aging and Drying: The gel is typically aged for a period to allow for further polycondensation and strengthening of the gel network. It is then dried to remove the solvent, yielding a solid precursor.

Precipitation Method

Chemical precipitation is a straightforward and scalable method for synthesizing In(OH)₃. It involves the reaction of a soluble indium salt with a precipitating agent in a solution to form an insoluble In(OH)₃ product.

Experimental Protocol: Precipitation of In(OH)₃

A general precipitation protocol is as follows[10][11]:

-

Solution Preparation: An indium salt, such as indium nitrate (In(NO₃)₃·xH₂O), is dissolved in deionized water.[11]

-

Precipitation: A precipitating agent, such as sodium carbonate (Na₂CO₃) or ammonia solution, is slowly added to the indium salt solution under constant stirring.[11] The pH of the solution is a critical parameter and is often adjusted to a specific value (e.g., ~9.2) to control the precipitation process.[11]

-

Aging: The resulting precipitate is aged in the mother liquor for a certain period (e.g., one hour) to allow for particle growth and crystallization.[11]

-

Product Recovery: The In(OH)₃ precipitate is separated by filtration, washed thoroughly with deionized water to remove residual ions, and then dried.

Thermal Conversion of In(OH)₃ to In₂O₃

The synthesized In(OH)₃ precursor is converted to In₂O₃ through a thermal decomposition process known as calcination. This step is crucial as it determines the final crystallinity, particle size, and surface area of the In₂O₃.

The decomposition reaction is as follows:

2In(OH)₃(s) → In₂O₃(s) + 3H₂O(g)

Thermal gravimetric analysis (TGA) shows that this decomposition typically occurs between 230 °C and 250 °C.[2][3] However, calcination is often carried out at higher temperatures (400-750 °C) to ensure complete conversion and to control the crystallite size and morphology of the final In₂O₃ product.[4][8][12]

Influence of Synthesis Parameters on In₂O₃ Properties

The properties of the final In₂O₃ material are highly sensitive to the synthesis conditions of the In(OH)₃ precursor and the subsequent calcination process.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of In₂O₃ from In(OH)₃ precursors.

Table 1: Comparison of Synthesis Methods and Resulting In₂O₃ Properties

| Synthesis Method | Indium Precursor | Base/Solvent | Calcination Temp. (°C) | In₂O₃ Particle Size (nm) | Specific Surface Area (m²/g) | Reference |

| Solvothermal | Indium Acetate | NaOH / Ethanol | 500 | ~50 | - | [2] |

| Hydrothermal | In(NO₃)₃·4.5H₂O | Urea / Water | 200 | - | - | [6] |

| Sol-Gel | Indium Acetate | NaOH / Ethanol | 500 | - | - | [2][3] |

| Precipitation | In(NO₃)₃·xH₂O | Na₂CO₃ / Water | 450+ | - | - | [11] |

| Hydrothermal | InCl₃ | L-arginine / Water | 750 | 30-60 (voids) | - | [4] |

Table 2: Effect of Calcination Temperature on In₂O₃ Properties (Hydrothermal Synthesis)

| Calcination Temperature (°C) | Crystallite Size (nm) | Morphology | Optical Band Gap (eV) | Reference |

| 300 | 16.11 | Nanoparticles | 3.65 | |

| 400 | - | Nanorods | 3.63 | |

| 500 | 18.23 | Micro-cubes | 3.61 | |

| 750 | - | Nanocubes with voids | - | [4] |

Characterization of In(OH)₃ and In₂O₃

A suite of analytical techniques is used to characterize the precursor and the final oxide material:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of In(OH)₃ and In₂O₃.[3][4][13]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size.[2][6]

-

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of In(OH)₃ and determine the appropriate calcination temperature.[2][3]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states, including the presence of oxygen vacancies.[6]

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the synthesized In₂O₃.[13]

Applications of In₂O₃ Derived from In(OH)₃ Precursors

The controlled synthesis of In₂O₃ from In(OH)₃ precursors enables its application in various advanced fields:

-

Gas Sensors: The high surface area and controlled porosity of nanostructured In₂O₃ make it an excellent material for detecting gases like hydrogen and nitrogen dioxide.[6][12][14]

-

Photocatalysis: In₂O₃ can be used as a photocatalyst for the degradation of organic pollutants and for CO₂ reduction.[15][16][17] The presence of oxygen vacancies and hydroxide groups can enhance photocatalytic activity.[15]

-

Optoelectronics: As a transparent conducting oxide, In₂O₃ is a critical component in flat-panel displays, solar cells, and other optoelectronic devices.[2]

Conclusion

The synthesis of this compound as a precursor provides a versatile and highly controllable route to producing high-quality indium(III) oxide with tailored properties. By carefully selecting the synthesis method—be it hydrothermal, sol-gel, or precipitation—and optimizing parameters such as pH, temperature, and precursor concentration, researchers can fine-tune the morphology, particle size, and crystallinity of the In(OH)₃ precursor. The subsequent calcination step is equally critical in defining the characteristics of the final In₂O₃ material. This guide has provided a comprehensive overview of the key synthesis protocols and the relationships between synthesis parameters and material properties, offering a valuable resource for scientists and engineers working with this important semiconductor material.

References

- 1. Synthesis and Characterisation of In2O3 Na-noparticles from Astragalus gummifer [scirp.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Indium Oxide (In2O3) Nano Particles Using Sol Gel Method as Active Material on Gas Sensor | Atlantis Press [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. CO2 Hydrogenation to Methanol over In2O3 Decorated by Metals of the Iron Triad - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Amphoteric Nature of Indium(III) Hydroxide: A Technical Guide for Researchers

Abstract

Indium(III) hydroxide, In(OH)₃, is an inorganic compound of significant interest in materials science and medicine. While primarily known as a crucial precursor to the transparent conductor Indium(III) oxide (In₂O₃), its chemical reactivity is governed by a distinct amphoteric character. This technical guide provides an in-depth exploration of the amphoteric nature of this compound, detailing its chemical properties, reactivity with both acids and bases, and quantitative solubility data. Furthermore, this document furnishes detailed experimental protocols for its synthesis and the demonstration of its amphoterism. Special attention is given to its relevance in materials science and the context of drug development, particularly concerning indium-based radiopharmaceuticals.

Introduction to this compound

This compound is a white, solid inorganic compound that is practically insoluble in water.[1][2][3] It typically exists as a gelatinous precipitate when freshly prepared, which can be aged to form a more crystalline cubic structure.[2] The compound is not merely a simple base but exhibits amphoterism, a property that allows it to react with both acids and strong alkalis.[2] This dual reactivity is pivotal in the purification of indium and the synthesis of various indium compounds.

Like other Group 13 hydroxides, such as those of aluminum and gallium, In(OH)₃'s amphoterism is a key feature of its chemistry.[2] However, it is notably less acidic than gallium(III) hydroxide and aluminum(III) hydroxide, demonstrating a lower solubility in alkaline solutions compared to acidic solutions.[2] Its primary industrial application lies in its role as an intermediate in the production of high-purity Indium(III) oxide, a critical component in the manufacturing of indium tin oxide (ITO) for transparent conductive coatings in displays and solar cells.[2]

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. Careful consideration of these parameters is essential for its application in synthetic and analytical procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | In(OH)₃ | [2] |

| Molar Mass | 165.84 g/mol | [2] |

| Appearance | White solid/powder | [2] |

| Density | 4.45 g/cm³ | [3] |

| Melting Point | 150 °C (decomposes) | [2][3] |

| Crystal Structure | Cubic | [2] |